molecular formula C14H9ClF4N2O B11475555 Urea, N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]-

Urea, N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]-

Cat. No.: B11475555
M. Wt: 332.68 g/mol
InChI Key: SHZIKGGJQGAFDW-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a urea backbone substituted with chlorofluorophenyl and trifluoromethylphenyl groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-chloro-4-fluoroaniline with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]urea is unique due to its combination of chlorofluorophenyl and trifluoromethylphenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C14H9ClF4N2O

Molecular Weight

332.68 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H9ClF4N2O/c15-11-7-10(5-6-12(11)16)21-13(22)20-9-3-1-8(2-4-9)14(17,18)19/h1-7H,(H2,20,21,22)

InChI Key

SHZIKGGJQGAFDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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